molecular formula C21H34O3 B1664178 Tetrahydrodeoxycorticosterone CAS No. 567-02-2

Tetrahydrodeoxycorticosterone

Cat. No.: B1664178
CAS No.: 567-02-2
M. Wt: 334.5 g/mol
InChI Key: CYKYBWRSLLXBOW-UHFFFAOYSA-N
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Description

5-alpha-THDOC is a 21-hydroxy steroid.

Biological Activity

Tetrahydrodeoxycorticosterone (THDOC) is a neuroactive steroid that plays a significant role in modulating neuronal activity, particularly through its interaction with GABA(A) receptors. It is synthesized in the adrenal cortex and is known to increase in concentration during stress, influencing various physiological and psychological responses.

THDOC primarily acts as a positive allosteric modulator of GABA(A) receptors. This modulation enhances the effects of GABA, the main inhibitory neurotransmitter in the brain. Research indicates that THDOC can potentiate GABA(A) receptor currents, leading to increased inhibitory signaling in neurons.

  • GABA(A) Receptor Modulation : In studies using patch-clamp techniques, THDOC was shown to significantly enhance GABA(A) currents at concentrations as low as 1 μM, increasing them to approximately 148% of control levels (p ≤ 0.05) .

Inhibition of Neuronal Activity

In addition to its potentiating effects on GABA(A) receptors, THDOC also exhibits inhibitory effects on certain neuronal populations. For instance, in experiments involving parvocellular neurons of the hypothalamic paraventricular nucleus (PVN), THDOC reduced spontaneous action potential firing frequency, suggesting a dual role in modulating neuronal excitability depending on the context and concentration used .

Stress Response and Neuroprotection

THDOC levels rise during stress, which may contribute to its neuroprotective effects. The steroid's ability to modulate neuronal excitability could have implications for stress-related disorders such as anxiety, depression, and epilepsy . The precise role of THDOC in these conditions remains an area of active research.

Case Studies and Experimental Evidence

  • Study on Neuronal Activity : A study conducted on rat PVN neurons demonstrated that bath application of THDOC at a concentration of 1 μM significantly inhibited spontaneous action potential frequency (EC50 = 67 nM). This suggests that THDOC can effectively reduce excitatory signaling in specific neuronal circuits .
  • Neuroendocrine Effects : Another study highlighted the potential of THDOC to mitigate behavioral and neuroendocrine consequences associated with early life stressors in neonatal rats. This indicates its possible therapeutic applications in preventing stress-induced neurodevelopmental issues .

Data Table: Summary of Key Research Findings

StudySubjectKey Findings
Rat PVN NeuronsTHDOC inhibits action potential firing; enhances GABA(A) currents at 1 μM.
Stress ResponseIncreased THDOC levels during stress correlate with modulation of GABA(A) receptors.
Neonatal RatsTHDOC administration mitigated adverse effects of early life stress on behavior and neuroendocrine function.

Implications for Human Health

The biological activity of THDOC has significant implications for various human health conditions:

  • Epilepsy : Given its role as a GABA(A) modulator, THDOC may influence seizure susceptibility and could be explored as a therapeutic agent.
  • Post-Traumatic Stress Disorder (PTSD) : The steroid's ability to modulate stress responses suggests it may play a role in managing PTSD symptoms.
  • Anxiety Disorders : By enhancing inhibitory signaling, THDOC might provide a pathway for developing new anxiolytic treatments.

Properties

IUPAC Name

2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYBWRSLLXBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862214
Record name 3,21-Dihydroxypregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-02-2
Record name MLS002706541
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of THDOC (Tetrahydrodeoxycorticosterone) in the central nervous system?

A1: THDOC primarily acts as a positive allosteric modulator of GABAA receptors. [, , , , , , , , , , , , , ] This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased chloride ion influx and neuronal inhibition.

Q2: How does THDOC affect seizure susceptibility?

A2: THDOC exhibits anticonvulsant properties. [, , ] Studies show that it can protect against seizures induced by various convulsants like pentylenetetrazol, picrotoxin, and methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate. [] This effect is likely mediated through its potentiation of GABAA receptor function, increasing inhibitory tone in the brain.

Q3: Does the δ subunit of the GABAA receptor influence THDOC's effects?

A3: Yes, the presence of the δ subunit in GABAA receptors reduces their sensitivity to THDOC potentiation. [, , ] This suggests a subunit-specific pharmacology of neurosteroids and highlights the diverse composition of GABAA receptors across different brain regions.

Q4: Can THDOC affect neuronal activity beyond its interaction with GABAA receptors?

A4: Research suggests that THDOC may modulate neuronal excitability through mechanisms beyond GABAA receptor modulation. In the medial vestibular nuclei, a late potentiation effect independent of GABAA and glutamate receptor blockade was observed, hinting at alternative mechanisms of action. []

Q5: What is the molecular formula and weight of THDOC?

A5: THDOC's molecular formula is C21H36O3, and its molecular weight is 336.5 g/mol. You can confirm this information through chemical databases like PubChem or ChemSpider.

Q6: Has computational chemistry been used to study THDOC's interactions with its target?

A7: Yes, molecular docking studies have revealed that THDOC binds tightly to the catalytic site of acetylcholinesterase, inhibiting substrate binding. [] This suggests a potential role of THDOC in modulating cholinergic signaling. Additionally, studies using mutated GABAA receptors have provided insights into the binding sites and mechanisms of action of neurosteroids like THDOC. []

Q7: How does the stereochemistry of THDOC affect its activity?

A8: Studies comparing 3α,5α-THDOC (THDOC) with its 3β isomer demonstrate stereospecific effects. [] While THDOC exhibits potent effects on aggression and defeat-induced analgesia in mice, the 3β isomer has minimal effects at comparable doses. []

Q8: Do modifications to the THDOC molecule influence its interaction with GABAA receptors?

A9: Yes, modifications to the THDOC molecule can significantly affect its interaction with GABAA receptors. For instance, THDOC 21-mesylate displays a monophasic concentration-response curve and a smaller maximal response compared to THDOC, suggesting altered binding characteristics. []

Q9: How does the administration route affect THDOC's effects?

A10: Studies utilize various administration routes for THDOC, including intraperitoneal (i.p.), intrathecal (i.t.), and intravitreal injections, suggesting differences in its pharmacokinetic profile depending on the route. [, , , ] For example, intrathecal administration of THDOC was found to be effective in inhibiting spinal reflex potentiation, indicating a localized effect within the spinal cord. []

Q10: Does the metabolism of THDOC differ between the brain and plasma?

A11: Research indicates a potential difference in the metabolism of THDOC between the brain and plasma. In pregnant rats, brain concentrations of THDOC peak later compared to plasma levels, suggesting distinct regulation of its synthesis and metabolism in the brain. []

Q11: Does chronic administration of finasteride affect THDOC levels?

A12: Chronic administration of finasteride, a 5α-reductase inhibitor, can significantly reduce brain concentrations of THDOC. [] This effect was found to be more pronounced in the brain compared to plasma, further supporting the notion of differential metabolism. []

Q12: What in vitro models have been used to study THDOC's effects?

A12: Various in vitro models have been employed to study THDOC's effects, including:

  • Synaptoneurosomes: used to assess the potentiation of GABA-mediated chloride uptake by THDOC. [, ]
  • HEK 293 cells transfected with GABAA receptor subunits: allow for the investigation of subunit-specific effects of THDOC on GABAA receptor function. [, ]
  • Cultured hippocampal and cerebellar neurons: used to study the effects of THDOC on GABAergic synaptic transmission. [, , , ]

Q13: What in vivo models have been used to study THDOC's effects?

A13: In vivo studies have investigated THDOC's effects in various animal models, including:

  • Rodent models of seizure susceptibility: These models assess THDOC's anticonvulsant properties against chemically-induced and genetically-predisposed seizures. [, , ]
  • "Resident-intruder" paradigm in mice: This model is used to study the effects of THDOC on aggression and defeat-induced analgesia. [, ]
  • Rat model of Alzheimer's disease: This model investigates the potential therapeutic effects of THDOC on acetylcholinesterase activity and plaque deposition. []
  • Spinal nerve injury model in mice: This model is used to assess the role of THDOC in neuropathic pain and the effects of modulating its synthesis. []

Q14: What are the effects of THDOC on sleep architecture in rats?

A15: Studies in rats show that THDOC shortens sleep latency, promotes pre-REMS sleep, and lengthens non-REMS sleep episodes. [, ] Spectral analysis of the EEG during non-REMS sleep reveals a decrease in low-frequency activity and an increase in spindle and higher frequency bands, similar to the effects of benzodiazepine hypnotics. [, ]

Q15: Are there any potential adverse effects associated with THDOC?

A16: While THDOC exhibits therapeutic potential, some studies highlight potential negative effects. For instance, high doses of THDOC can impair learning and induce anesthesia in rats, highlighting the importance of dose optimization. []

Q16: What analytical techniques are commonly used to measure THDOC levels?

A17: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique frequently used to quantify THDOC concentrations in various biological matrices, including plasma, serum, and brain tissue. [, , ]

Q17: Are there other neurosteroids with similar effects to THDOC?

A19: Yes, allopregnanolone (3α,5α-tetrahydroprogesterone) shares several pharmacological properties with THDOC, including positive allosteric modulation of GABAA receptors and anxiolytic-like effects in animal models. [, , , , , ]

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